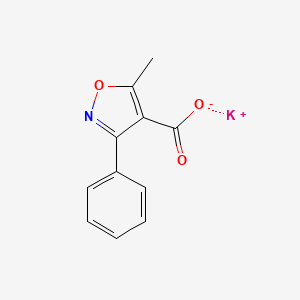
Potassium 5-methyl-3-phenylisoxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 5-methyl-3-phenylisoxazole-4-carboxylate is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 5-methyl-3-phenylisoxazole-4-carboxylate can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of benzoyl chloride oxime with ethyl acetoacetate, followed by hydrolysis . The reaction conditions typically involve:
- Mixing ethyl acetoacetate with benzoyl chloride oxime in an ethanol solution.
- Cooling the mixture to 0°C and adjusting the pH to 7-8 using sodium hydroxide solution.
- Maintaining the reaction temperature at around 10°C for 4 hours.
- Further adjusting the pH to 9-9.5 and continuing the reaction at 10°C.
- Heating the mixture to 110°C to evaporate ethanol, followed by cooling and adding water.
- Stirring and refluxing the mixture for 3 hours.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Potassium 5-methyl-3-phenylisoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Potassium 5-methyl-3-phenylisoxazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including penicillin derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Potassium 5-methyl-3-phenylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an acylating agent, modifying proteins and enzymes through acylation reactions. This modification can alter the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Phenylisoxazole-3-carboxylic acid
- 5-Phenylisoxazole-4-carboxylic acid
- 3-Phenylisoxazole-5-carboxylic acid
Uniqueness
Potassium 5-methyl-3-phenylisoxazole-4-carboxylate is unique due to its specific structural features, including the presence of a potassium ion and the methyl group at the 5-position. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
55967-38-9 |
|---|---|
Molecular Formula |
C11H8KNO3 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
potassium;5-methyl-3-phenyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C11H9NO3.K/c1-7-9(11(13)14)10(12-15-7)8-5-3-2-4-6-8;/h2-6H,1H3,(H,13,14);/q;+1/p-1 |
InChI Key |
PHTQEZFERGIZTP-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















